molecular formula C13H26ClNO B4190804 4-Tert-butyl-2-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride

4-Tert-butyl-2-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride

Cat. No.: B4190804
M. Wt: 247.80 g/mol
InChI Key: ISPUKOXCXSRWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride is a synthetic organic compound with a molecular formula of C13H25NO·HCl It is characterized by a cyclohexanone core substituted with a tert-butyl group and a dimethylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride typically involves the following steps:

    Formation of the Cyclohexanone Core: The starting material, 4-tert-butylcyclohexanone, is prepared through the Friedel-Crafts alkylation of cyclohexanone with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Dimethylaminomethyl Group: The cyclohexanone derivative undergoes a Mannich reaction with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group at the 2-position of the cyclohexanone ring.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the resulting compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

4-tert-Butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A hindered phenolic compound used as an antioxidant.

    4-tert-Butylcyclohexanone: The parent compound used in the synthesis of 4-Tert-butyl-2-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride.

Uniqueness: 4-tert-Butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the tert-butyl and dimethylaminomethyl groups enhances its stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

4-tert-butyl-2-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO.ClH/c1-13(2,3)11-6-7-12(15)10(8-11)9-14(4)5;/h10-11H,6-9H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPUKOXCXSRWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)C(C1)CN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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